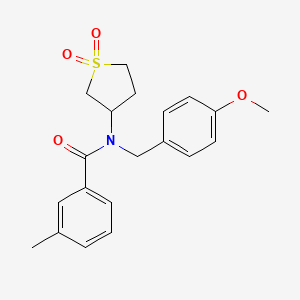
N,N-diethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of two ethyl groups and two 3-phenylprop-2-yn-1-yl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves the reaction of diethylamine with 3-phenylprop-2-yn-1-yl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a specific temperature, usually around 80°C, and stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylprop-2-yn-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted quaternary ammonium salts.
Scientific Research Applications
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparison with Similar Compounds
Similar Compounds
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Bromide: A similar compound with a bromide counterion.
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Chloride: A chloride analog with similar properties.
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM Iodide: An iodide variant used in specific applications.
Uniqueness
DIETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C22H24N+ |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
diethyl-bis(3-phenylprop-2-ynyl)azanium |
InChI |
InChI=1S/C22H24N/c1-3-23(4-2,19-11-17-21-13-7-5-8-14-21)20-12-18-22-15-9-6-10-16-22/h5-10,13-16H,3-4,19-20H2,1-2H3/q+1 |
InChI Key |
RUIVQZQTJIUASI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC#CC1=CC=CC=C1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593193.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11593197.png)
![4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B11593200.png)
![2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11593208.png)
![2-{N-[(4-Chlorophenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11593220.png)
![2-{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11593226.png)
![Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11593237.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-ethylprop-2-enamide](/img/structure/B11593241.png)
![3-[5-(4-bromophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11593244.png)
![1,3-dimethyl-5-(4-methylphenyl)-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593245.png)
![6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11593261.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11593269.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11593275.png)
